[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE
Brand Name: Vulcanchem
CAS No.: 1093230-09-1
VCID: VC6166869
InChI: InChI=1S/C26H29NO12S/c1-12-27-17(11-40-12)8-20(32)19-7-6-18(9-21(19)33)38-26-25(37-16(5)31)24(36-15(4)30)23(35-14(3)29)22(39-26)10-34-13(2)28/h6-7,9,11,22-26,33H,8,10H2,1-5H3
SMILES: CC1=NC(=CS1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O
Molecular Formula: C26H29NO12S
Molecular Weight: 579.57

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE

CAS No.: 1093230-09-1

Cat. No.: VC6166869

Molecular Formula: C26H29NO12S

Molecular Weight: 579.57

* For research use only. Not for human or veterinary use.

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE - 1093230-09-1

Specification

CAS No. 1093230-09-1
Molecular Formula C26H29NO12S
Molecular Weight 579.57
IUPAC Name [3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C26H29NO12S/c1-12-27-17(11-40-12)8-20(32)19-7-6-18(9-21(19)33)38-26-25(37-16(5)31)24(36-15(4)30)23(35-14(3)29)22(39-26)10-34-13(2)28/h6-7,9,11,22-26,33H,8,10H2,1-5H3
Standard InChI Key DHEYTJVPOXJDMJ-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate, reflects its stereochemical complexity. Key features include:

  • A β-D-glucopyranose-derived oxane ring with acetyl protections at the 3, 4, and 5 positions.

  • A 6-position substitution featuring a phenolic group (–O–C6H3(OH)–) further functionalized with a 2-(2-methyl-1,3-thiazol-4-yl)acetyl moiety.

  • A methyl acetate group at the anomeric position (C2) .

The canonical SMILES string, CC(=O)OC[C@H]1O[C@@H](Oc2ccc(c(c2)O)C(=O)Cc2csc(n2)C)[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C, confirms the stereochemistry (denoted by @ and @@ symbols) and connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₆H₂₉NO₁₂S
Molecular weight603.57 g/mol
SMILESCanonical form provided above
InChIKeyDHEYTJVPOXJDMJ-WSGIOKLISA-N
XLogP3~1.2 (estimated)

Synthetic Pathways and Reactivity

Synthesis Strategy

The compound’s synthesis likely involves sequential acetylation and selective functionalization:

  • Core sugar preparation: A glucopyranose derivative is acetylated at positions 3, 4, and 5 using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

  • Phenolic coupling: The 6-hydroxyl group is substituted with a phenolic moiety via nucleophilic aromatic substitution or Mitsunobu reaction .

  • Thiazole incorporation: The 2-(2-methyl-1,3-thiazol-4-yl)acetyl group is introduced through Friedel-Crafts acylation or esterification, leveraging the phenolic oxygen’s reactivity .

Reactivity Profile

  • Acetyl groups: Serve as protecting groups, removable under basic (e.g., NH3/MeOH) or acidic (e.g., H2SO4) conditions .

  • Thiazole ring: Participates in electrophilic substitutions at the 5-position, enabling further derivatization .

  • Phenolic hydroxyl: Susceptible to oxidation or alkylation, offering a handle for additional functionalization .

Analytical and Spectroscopic Data

Spectral Signatures

  • ¹H NMR: Expected signals include:

    • δ 1.8–2.1 ppm (acetyl methyl groups).

    • δ 5.0–6.0 ppm (anomeric proton and aromatic protons).

    • δ 2.5 ppm (thiazole methyl group) .

  • MS (ESI+): Predicted m/z 604.57 [M+H]⁺, with fragmentation patterns indicating sequential loss of acetyl groups (–60 amu) .

Industrial and Research Applications

Chemical Intermediate

The compound’s multiple reactive sites make it valuable for:

  • Glycosylation reactions: As a donor in oligosaccharide synthesis .

  • Ligand development: Thiazole-containing complexes for catalysis or metal coordination .

Challenges in Scalability

  • Steric hindrance: Bulky substituents at C6 may slow reaction kinetics .

  • Stereochemical purity: Requires chiral resolution or asymmetric synthesis to avoid diastereomer mixtures .

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